N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine
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Overview
Description
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine typically involves multiple steps, starting with the bromination of 4,5-dimethoxybenzyl alcohol to form 2-bromo-4,5-dimethoxybenzyl bromide . This intermediate is then reacted with N-methyl-1-naphthalen-1-ylmethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the brominated phenyl group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound exhibits high binding affinity for 5-HT2A/C serotonin receptors, influencing neurotransmitter release and modulating various physiological responses . This interaction can lead to changes in dopamine, serotonin, acetylcholine, and glutamate levels in the brain, affecting cognitive and motor functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A synthetic psychedelic drug with similar structural features but different pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with a brominated dimethoxyphenyl group, used in various research applications.
Uniqueness
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N-methyl-1-naphthalen-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO2/c1-23(13-16-9-6-8-15-7-4-5-10-18(15)16)14-17-11-20(24-2)21(25-3)12-19(17)22/h4-12H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXFOODZTYOSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC(=C(C=C3Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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